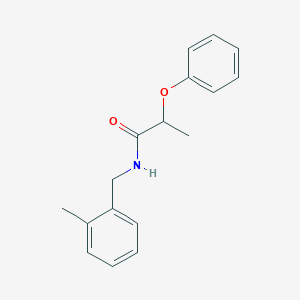![molecular formula C17H19ClN2OS B4776410 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4776410.png)
1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine
Descripción general
Descripción
1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine, which in turn activates the dopamine receptors. The activation of dopamine receptors is responsible for the various physiological and biochemical effects of 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine are primarily mediated by the activation of dopamine receptors. 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been shown to increase locomotor activity, enhance cognitive function, and improve memory retention in animal models. Furthermore, 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has also been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is its high binding affinity towards dopamine transporters, which makes it a potent and selective dopamine reuptake inhibitor. This property makes 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, the use of 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine in lab experiments is limited by its potential toxicity and side effects. Therefore, careful consideration should be given to the dosage and administration of 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine in lab experiments.
Direcciones Futuras
The potential application of 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine in various fields, including medicinal chemistry, pharmacology, and neuroscience, warrants further investigation. Some of the future directions for research on 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine include the development of more selective and potent dopamine reuptake inhibitors, the investigation of the neuroprotective properties of 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine, and the exploration of its potential as a cognitive enhancer. Furthermore, the use of 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine in combination with other drugs or therapies may also be explored for the treatment of dopamine-related disorders.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been extensively studied for its potential application in medicinal chemistry and pharmacology. It has been shown to exhibit significant binding affinity towards dopamine transporters, which are responsible for the reuptake of dopamine in the brain. This property makes 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Furthermore, 1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has also been investigated for its potential as a cognitive enhancer and a neuroprotective agent.
Propiedades
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-12-3-4-15(18)10-16(12)19-5-7-20(8-6-19)17(21)14-9-13(2)22-11-14/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASHAYDZBTUYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CSC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloro-2-methylphenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4776327.png)

![1-(2-{[1-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4776346.png)
![1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4776350.png)
![3-(4-fluorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4776351.png)
![1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4776359.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4776362.png)
![N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4776366.png)

![N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4776389.png)
![1-[(4-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4776392.png)
![4-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B4776403.png)
![4-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B4776418.png)
